2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is a complex organic compound featuring a benzimidazole core, a bromophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by further functionalization steps. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the bromophenyl ring.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is not fully understood. it is believed to interact with molecular targets through its benzimidazole core, which can bind to various enzymes and receptors. The bromophenyl group may also play a role in its activity by facilitating interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1H-imidazole: Shares the bromophenyl group but lacks the benzimidazole core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is unique due to its combination of a benzimidazole core, a bromophenyl group, and a nitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.
Properties
CAS No. |
476211-08-2 |
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Molecular Formula |
C16H10BrN3O |
Molecular Weight |
340.18 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11- |
InChI Key |
ICIGSDFVWHZLID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br |
solubility |
not available |
Origin of Product |
United States |
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